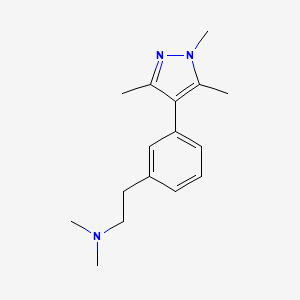

N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine

概要

説明

E55888, also known as N,N-dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenethylamine, is a synthetic organic compound developed by Esteve. It acts as a potent and selective full agonist at the 5HT7 serotonin receptor. This compound is primarily used for investigating the role of 5-HT7 receptors in the perception of pain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of E55888 involves the reaction of N,N-dimethylphenethylamine with 1,3,5-trimethylpyrazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of E55888 follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .

化学反応の分析

反応の種類: E55888は、以下を含むさまざまな化学反応を起こします。

酸化: E55888は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて還元することができます。

置換: E55888は、官能基の1つが別の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下で臭素や塩素などのハロゲン化剤。

生成される主な生成物:

酸化: 対応するカルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: ハロゲン化誘導体の生成.

4. 科学研究における用途

E55888は、以下を含む幅広い科学研究用途を持っています。

化学: 5HT7受容体アゴニストの性質と反応を研究するための基準化合物として使用されます。

生物学: 痛みの知覚や神経機能を含むさまざまな生物学的プロセスにおける5-HT7受容体の役割を調査しています。

医学: 疼痛管理や神経疾患における潜在的な治療的用途を探求しています。

科学的研究の応用

E55888 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound for studying the properties and reactions of 5HT7 receptor agonists.

Biology: Investigates the role of 5-HT7 receptors in various biological processes, including pain perception and neurological functions.

Medicine: Explores potential therapeutic applications in pain management and neurological disorders.

Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT7 receptor.

作用機序

E55888は、5HT7セロトニン受容体に対する完全アゴニストとして作用することにより、その効果を発揮します。この受容体は、神経伝達物質の放出の調節に関与しており、気分の調節、概日リズム、痛みの知覚など、さまざまな生理学的プロセスに役割を果たしています。 E55888は、5HT7受容体に結合することで、これらの生理学的プロセスの調節をもたらす下流のシグナル伝達経路を活性化します .

類似の化合物:

- AS-19

- LP-12

- LP-44

- LP-211

比較: E55888は、他の類似の化合物と比較して、5HT7受容体に対する高い効力と選択性で独特です。AS-19やLP-12などの化合物は、5HT7受容体を標的としていますが、E55888は、モルヒネと併用した場合、鎮痛効果を高める上でより大きな有効性を示しています。 そのため、疼痛管理や神経学的研究において貴重な化合物です .

類似化合物との比較

- AS-19

- LP-12

- LP-44

- LP-211

Comparison: E55888 is unique in its high potency and selectivity for the 5HT7 receptor compared to other similar compounds. While compounds like AS-19 and LP-12 also target the 5HT7 receptor, E55888 has shown greater efficacy in enhancing the analgesic effects when used in combination with morphine. This makes it a valuable compound for research in pain management and neurological studies .

特性

IUPAC Name |

N,N-dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUWRMRKXKCSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029789 | |

| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034142-33-0 | |

| Record name | N,N-Dimethyl[2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034142-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ7F7PL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of E-55888?

A1: E-55888 exerts its effects by selectively binding to and activating the 5-HT7 receptor. [3] This activation, particularly in the spinal cord, is believed to initiate downstream signaling cascades that ultimately lead to the observed analgesic effects. [1, 5]

Q2: How does activation of the 5-HT7 receptor by E-55888 translate to pain relief, specifically in the context of neuropathic pain?

A2: While the exact mechanisms are still under investigation, research suggests that E-55888's activation of spinal 5-HT7 receptors may modulate pain transmission through interaction with GABAergic inhibitory interneurons. [1, 5] This interaction could enhance inhibitory signaling within the spinal cord, thereby reducing the perception of pain.

Q3: Has E-55888 demonstrated efficacy in preclinical models of pain?

A3: Yes, studies have shown that E-55888 effectively reduces pain behaviors in various animal models. For instance, it demonstrated significant antinociceptive effects in the second phase of the formalin test, a model of inflammatory pain, in wild-type mice but not in 5-HT7 receptor knockout mice. [1, 3] This finding strengthens the evidence for the role of 5-HT7 receptor activation in its analgesic action. E-55888 also alleviated hypersensitivity in models of neuropathic pain induced by nerve injury. [1, 6]

Q4: Does E-55888 exhibit any interaction with opioid analgesics?

A4: Interestingly, research indicates that E-55888 can potentiate the analgesic effects of morphine. [2] This potentiation was not due to pharmacokinetic interactions affecting morphine concentrations. This finding suggests a potential for using E-55888 as an adjuvant therapy to enhance the effectiveness of opioids.

Q5: Are there any potential concerns regarding the selectivity of E-55888 and potential off-target effects?

A5: While E-55888 displays high selectivity for the 5-HT7 receptor, some studies observed a decrease in body temperature at higher doses in both wild-type and 5-HT7 receptor knockout mice. [3, 4] This suggests the potential involvement of other receptors or mechanisms in its thermoregulatory effects and highlights the need for further research to fully characterize its selectivity profile.

Q6: What are the future directions for research on E-55888 and its therapeutic potential?

A6: Further research is needed to fully elucidate the intricate mechanisms underlying E-55888's analgesic effects, its long-term safety profile, and its potential for clinical translation. Investigating its interactions with other neurotransmitter systems involved in pain processing, and exploring its potential in combination therapies, will be crucial for advancing its therapeutic application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。